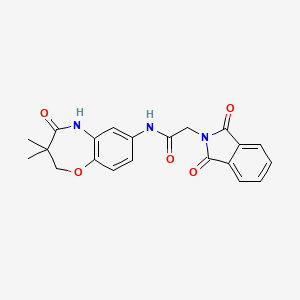

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-21(2)11-29-16-8-7-12(9-15(16)23-20(21)28)22-17(25)10-24-18(26)13-5-3-4-6-14(13)19(24)27/h3-9H,10-11H2,1-2H3,(H,22,25)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBGAXDGLGBKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin with 2-(1,3-dioxoisoindolin-2-yl)acetic acid under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits significant biological activities, including:

1. Antitumor Activity:

Studies have demonstrated that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide shows promise in inhibiting the growth of various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

2. Neuroprotective Effects:

The compound has been explored for its neuroprotective properties. Research suggests it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

3. Antimicrobial Properties:

Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains. Its efficacy in this area warrants further investigation to determine its potential as an antibacterial agent.

Applications in Research

The compound's unique structure and biological activities have led to its application in several research areas:

1. Drug Development:

Due to its promising antitumor and neuroprotective effects, researchers are investigating this compound as a lead compound for new drug formulations targeting cancer and neurodegenerative disorders.

2. Molecular Biology Studies:

The compound serves as a tool in molecular biology to study specific pathways involved in cell signaling and apoptosis. Its ability to modulate these pathways can provide insights into cellular mechanisms underlying various diseases.

3. Formulation Science:

Research into the formulation of this compound into delivery systems (e.g., nanoparticles or liposomes) is ongoing to enhance its bioavailability and therapeutic efficacy.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Antitumor Study | Evaluate cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and lung cancer cells with IC50 values indicating potency |

| Neuroprotection Study | Assess protective effects against oxidative stress | Showed reduced markers of oxidative damage in neuronal cultures treated with the compound |

| Antimicrobial Study | Test efficacy against bacterial strains | Exhibited notable antimicrobial activity against Staphylococcus aureus with potential for further development |

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a benzoxazepin ring and isoindole-1,3-dione, distinguishing it from other acetamide-linked heterocycles. Key comparisons include:

Key Observations :

- Benzoxazepin vs. Benzodiazepin : The benzoxazepin ring (O and N) may exhibit different electronic and steric effects compared to benzodiazepin (two N atoms), influencing receptor binding or metabolic stability .

- Isoindole-1,3-dione vs.

Inferences :

- The target compound’s synthesis may resemble carbodiimide-mediated coupling (as in ) for acetamide formation, with additional steps for benzoxazepin and isoindole assembly.

- Thiazolidinone synthesis () employs cyclocondensation, contrasting with the target’s likely multi-step heterocyclic construction.

Hydrogen Bonding and Physicochemical Properties

The isoindole-1,3-dione’s two ketones enable robust hydrogen-bond networks, as analyzed via Etter’s graph set theory :

Impact :

- The target compound’s stronger H-bonding may improve crystalline stability but reduce solubility compared to thiazolidinone analogs .

Inferred Pharmacological Profiles

- Benzodiazepin derivatives () : Central nervous system (CNS) modulation (e.g., anxiolytic).

- Thiazolidinones (): Antidiabetic or anti-inflammatory (via PPAR-γ modulation).

- Oxadiazoles () : Antimicrobial or kinase inhibition.

The target compound’s isoindole-1,3-dione (common in kinase/PDE inhibitors) and benzoxazepin (CNS targets) may indicate dual activity, warranting further exploration.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine ring and an isoindole moiety. The molecular formula is with a molecular weight of approximately 382.46 g/mol. Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways involved in:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in key metabolic pathways. For instance, it may inhibit squalene synthase, which plays a crucial role in cholesterol biosynthesis .

- Receptor Interaction : It may interact with various receptors that regulate cellular processes such as inflammation and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 10 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to reduce the activation of inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models.

Case Studies

- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor growth compared to control groups. The study highlighted its potential as a therapeutic agent for cancer treatment.

- Cholesterol Regulation : Another investigation focused on the compound's ability to lower cholesterol levels in hyperlipidemic rats. Results indicated a notable decrease in plasma cholesterol levels post-treatment, suggesting its utility in managing dyslipidemia .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

The synthesis involves multi-step reactions, including cyclization of benzoxazepine precursors and coupling with isoindole-acetic acid derivatives. Critical parameters include:

- Catalysts/Solvents: Use palladium catalysts for cross-coupling reactions and polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Temperature Control: Maintain 60–80°C during cyclization to avoid side-product formation .

- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradients) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm benzoxazepine and isoindole moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- HPLC-MS: Quantify purity (>95%) and detect molecular ions (e.g., [M+H]) via electrospray ionization .

- IR Spectroscopy: Identify amide C=O stretches (~1680 cm) and isoindole carbonyls (~1720 cm) .

Basic: How can researchers address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media .

- Derivatization: Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions to enhance aqueous solubility without altering bioactivity .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents on the benzoxazepine ring (e.g., methyl → ethyl) to assess steric effects .

- Isoindole Variations: Replace the isoindole moiety with phthalimide or succinimide to evaluate electronic contributions .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities to targets like γ-secretase or HDACs .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorogenic substrates) and cell viability (MTT assays) in parallel to rule out false positives .

- Structural Analysis: Use X-ray crystallography or cryo-EM to confirm target engagement and identify allosteric binding modes .

- Proteomic Profiling: Apply mass spectrometry to detect off-target interactions in cellular lysates .

Advanced: What methodologies are effective for identifying biological targets?

Methodological Answer:

- SPR (Surface Plasmon Resonance): Screen against kinase or protease libraries to quantify binding kinetics (K) .

- CRISPR-Cas9 Knockout: Generate cell lines lacking candidate targets (e.g., BACE1) to assess functional dependency .

- Thermal Shift Assays: Monitor protein thermal stability shifts upon compound binding to confirm direct interactions .

Advanced: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amide hydrolysis) .

- Deuterium Incorporation: Replace labile hydrogens with deuterium at metabolically vulnerable positions to prolong half-life .

Advanced: What computational tools are suitable for predicting isomerization risks?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate rotational barriers around the acetamide bond to assess configurational stability .

- QM/MM Calculations: Evaluate energy differences between cis/trans isomers using Gaussian 16 with B3LYP/6-31G* basis sets .

Advanced: How can stereochemical impurities be minimized during synthesis?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IA columns (hexane/isopropanol) to resolve enantiomers .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling steps to enforce stereoselectivity .

- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with DFT-predicted curves .

Advanced: What experimental approaches assess stability under physiological conditions?

Methodological Answer:

- pH Stability Studies: Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Light/Heat Stress Testing: Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways .

- Solid-State NMR: Characterize polymorphic forms and hygroscopicity to optimize storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.